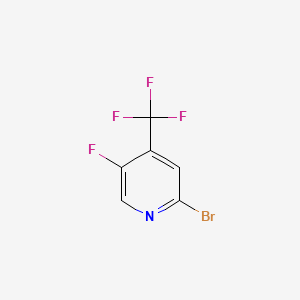

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-fluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKUMEAWTPZERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine (CAS No. 1156542-30-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine, a key building block in modern medicinal and agrochemical research. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for its use in the laboratory.

Core Compound Profile

This compound is a highly functionalized pyridine derivative. The strategic placement of a bromine atom, a fluorine atom, and a trifluoromethyl group on the pyridine ring makes it a versatile intermediate for the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of this compound [1][2][3][4][5]

| Property | Value | CAS Number |

| Molecular Formula | C₆H₂BrF₄N | 1156542-30-1 |

| Molecular Weight | 243.98 g/mol | |

| Purity | Typically ≥97% | |

| SMILES | FC(C1=CC(Br)=NC=C1F)(F)F | |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | |

| logP | 3.002 | |

| Hydrogen Bond Acceptors | 1 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 0 |

Synthesis Strategies

A plausible synthetic approach could involve the diazotization of an appropriately substituted aminopyridine followed by a Sandmeyer-type reaction to introduce the bromine atom. The fluorine and trifluoromethyl groups would likely be installed on the pyridine ring prior to this step. Chinese patents describe the preparation of fluoropyridine compounds through diazotization of aminopyridines in the presence of anhydrous hydrogen fluoride.[8]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a building block stems from the distinct reactivity of its functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.[6][9]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom at the 2-position is the primary site for synthetic elaboration, particularly through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. This compound is an excellent substrate for this reaction, enabling the introduction of a wide variety of aryl and heteroaryl groups at the 2-position.

Diagram 1: Suzuki-Miyaura Coupling Workflow

References

- 1. chemscene.com [chemscene.com]

- 2. 1156542-30-1 | this compound - Moldb [moldb.com]

- 3. CAS 1156542-30-1 | 3H32-B-3Z | MDL MFCD18259807 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. This compound | 1156542-30-1 [chemicalbook.com]

- 5. This compound - CAS:1156542-30-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine chemical properties

An In-depth Technical Guide: 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a highly functionalized heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document explores the compound's core chemical properties, reactivity, synthesis, and applications, grounded in established scientific principles.

Introduction: A Trifecta of Functionality

This compound (CAS No. 1156542-30-1) is a specialty chemical intermediate of significant interest in modern organic synthesis.[1][2] Its structure is distinguished by a strategic arrangement of three key functional groups on a pyridine scaffold: a reactive bromine atom at the 2-position, a fluorine atom at the 5-position, and a potent electron-withdrawing trifluoromethyl (CF₃) group at the 4-position. This unique combination imparts a distinct chemical personality, making it a valuable precursor for complex molecular architectures.

The inclusion of fluorine and trifluoromethyl moieties is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[3] The bromine atom, in turn, serves as a versatile synthetic handle for a wide array of cross-coupling and substitution reactions. This guide will dissect these features to provide a comprehensive understanding of the compound's utility.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are summarized below. These characteristics are critical for designing reaction conditions, purification strategies, and safe handling procedures.

| Property | Value | Source |

| CAS Number | 1156542-30-1 | [1][2] |

| Molecular Formula | C₆H₂BrF₄N | [1] |

| Molecular Weight | 243.98 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 188.1 ± 35.0 °C (Predicted) | [4] |

| Density | 1.786 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | -4.01 ± 0.18 (Predicted) | [4] |

| SMILES | FC(C1=CC(Br)=NC=C1F)(F)F | [1] |

| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [4] |

Spectroscopic Insights:

-

¹⁹F NMR: This technique is crucial for characterization. One would expect two distinct signals: a singlet for the -CF₃ group and a multiplet for the aromatic fluorine, showing coupling to the adjacent aromatic protons.

-

¹H NMR: The spectrum would be complex due to F-H coupling, showing two distinct aromatic protons.

-

¹³C NMR: The spectrum will show six aromatic carbon signals, with characteristic C-F and C-Br couplings. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive confirmation of the compound's identity.

Synthesis Strategies: Constructing the Core Scaffold

References

- 1. chemscene.com [chemscene.com]

- 2. This compound - CAS:1156542-30-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 1156542-30-1 [amp.chemicalbook.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectral Characteristics of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. Due to the limited availability of public experimental spectra for this specific molecule, this guide synthesizes data from structurally analogous compounds and theoretical predictions to offer a comprehensive interpretation of its ¹H, ¹³C, and ¹⁹F NMR spectra. This document serves as a valuable resource for researchers in identifying and characterizing this compound, ensuring scientific rigor in their synthetic and analytical endeavors.

Introduction: The Significance of this compound

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This compound is a prime example of a highly functionalized heterocyclic compound, offering multiple reaction sites for further chemical modification. Its trifluoromethyl and fluoro substituents make it an attractive intermediate for the synthesis of novel agrochemicals and pharmaceuticals.[1] A precise understanding of its NMR spectra is fundamental for reaction monitoring, quality control, and ultimate structural verification.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two signals in the aromatic region. The chemical shifts and coupling patterns are dictated by the electronic effects of the bromine, fluorine, and trifluoromethyl substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃, 500 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.50 - 7.70 | d | ~ 5.0 Hz (⁴JHF) |

| H-6 | ~ 8.20 - 8.40 | s | - |

-

H-6: This proton is adjacent to the nitrogen atom and is expected to be the most downfield signal due to the deshielding effect of the electronegative nitrogen. It is anticipated to appear as a singlet, as any coupling to H-3 would be a long-range coupling and likely unresolved.

-

H-3: This proton is expected to be upfield relative to H-6. It will likely appear as a doublet due to coupling with the adjacent fluorine atom at position 5 (⁴JHF).

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts will be significantly influenced by the attached halogens and the trifluoromethyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃, 125 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | ~ 148 - 152 | d | JC-F ≈ 15 Hz |

| C-3 | ~ 118 - 122 | d | JC-F ≈ 5 Hz |

| C-4 | ~ 135 - 140 | q | JC-F ≈ 30-40 Hz |

| C-5 | ~ 156 - 160 | d | JC-F ≈ 240-260 Hz |

| C-6 | ~ 145 - 149 | s | - |

| CF₃ | ~ 120 - 124 | q | JC-F ≈ 270-280 Hz |

-

C-F Couplings: The carbons in proximity to the fluorine atoms will exhibit characteristic splitting patterns. The direct one-bond coupling (¹JC-F) for C-5 will be the largest. The trifluoromethyl carbon will appear as a quartet due to coupling with its three attached fluorine atoms.

-

Quaternary Carbons: The signals for the quaternary carbons (C-2, C-4, C-5, and the CF₃ group) will be readily identifiable.

Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[2][3]

Table 3: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃, 470 MHz, referenced to CFCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F (at C-5) | ~ -110 to -130 | q | JFF ≈ 15-25 Hz |

| CF₃ (at C-4) | ~ -60 to -70 | d | JFF ≈ 15-25 Hz |

-

CF₃ Signal: The trifluoromethyl group is expected to be a sharp singlet in a proton-decoupled ¹⁹F spectrum. However, due to coupling with the adjacent fluorine at C-5, it will likely appear as a doublet.

-

F Signal: The fluorine at C-5 will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

Visualizing NMR Coupling Interactions

The following diagrams illustrate the key through-bond coupling interactions expected in the NMR spectra of this compound.

Caption: Molecular structure of this compound.

Caption: Key ¹H-¹⁹F coupling interaction.

Caption: Key ¹⁹F-¹⁹F coupling interaction.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.

Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse sequence).

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data for each spectrum.

-

Calibrate the chemical shifts:

-

For ¹H NMR, use the residual solvent peak of CDCl₃ at δ 7.26 ppm.

-

For ¹³C NMR, use the CDCl₃ triplet at δ 77.16 ppm.

-

For ¹⁹F NMR, an external reference standard such as CFCl₃ (δ 0 ppm) is recommended for accurate chemical shift determination.

-

-

Integrate the signals in the ¹H and ¹⁹F spectra.

-

Analyze the multiplicities and coupling constants.

-

Conclusion: A Predictive Yet Powerful Analytical Framework

This guide provides a robust, albeit predictive, framework for the interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The presented data, derived from the analysis of structurally related compounds and fundamental NMR principles, offers a reliable starting point for researchers. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained. As this valuable building block sees wider application, the public availability of experimental data will undoubtedly grow, allowing for the future refinement of the predictions made herein.

References

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine crystal structure

An In-depth Technical Guide to the Prospective Crystal Structure of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry due to its prevalence as a structural motif in a range of biologically active compounds. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is a critical determinant of a substance's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive, albeit prospective, technical overview of the methodologies required to determine and analyze the crystal structure of this compound. While a definitive crystal structure for this compound is not publicly available at the time of this writing, this document serves as a roadmap for researchers, outlining the synthesis, crystallization, single-crystal X-ray diffraction (SCXRD) analysis, and structural interpretation. The insights gleaned from such an analysis are invaluable for rational drug design and the development of novel therapeutics.

Introduction: The Significance of Halogenated Pyridines in Drug Discovery

Halogenated pyridines are a cornerstone in modern medicinal chemistry, with the strategic incorporation of halogen atoms and trifluoromethyl groups often leading to enhanced metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2] The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals due to its ability to modulate electronic properties and improve pharmacokinetics.[2] this compound combines these features, making it a versatile building block for the synthesis of novel therapeutic agents.[1]

A definitive understanding of the solid-state structure of this compound through single-crystal X-ray diffraction (SCXRD) would provide invaluable insights into its intermolecular interactions, conformational preferences, and packing motifs. This knowledge is crucial for:

-

Rational Drug Design: Understanding the precise geometry of the molecule can inform the design of more potent and selective inhibitors.

-

Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have drastically different properties. A crystal structure analysis is the first step in identifying and characterizing these forms.

-

Formulation Development: The solid-state properties dictated by the crystal structure are critical for developing stable and effective drug formulations.

Synthesis and Crystal Growth: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

While several synthetic routes to substituted pyridines exist, a common approach involves the modification of a pre-existing pyridine ring.[2] A plausible synthesis for this compound could involve a multi-step process starting from a commercially available pyridine derivative. The specific reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized to achieve a high yield and purity of the final product.[3][4]

Growing Single Crystals for X-ray Diffraction

The growth of single crystals suitable for SCXRD is often the most challenging step. The ideal crystal should be a single, well-ordered lattice, free from significant defects, and typically between 0.1 and 0.5 mm in each dimension. Several techniques can be employed to achieve this:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over several days or weeks.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Temperature Gradient: A saturated solution is slowly cooled, causing the solubility of the compound to decrease and crystals to form.

The choice of solvent is critical and often requires extensive screening. A good starting point is to use solvents in which the compound has moderate solubility.

Single-Crystal X-ray Diffraction (SCXRD): Visualizing the Molecular World

SCXRD is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[5] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol for SCXRD

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to prevent damage from the X-ray beam and to allow for data collection at low temperatures (usually around 100 K).

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

-

Data Processing: The collected images are processed to determine the intensities and positions of the diffraction spots. This information is then used to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and the space group (the symmetry of the crystal).

Structure Solution and Refinement: From Diffraction to a 3D Model

The diffraction data provides the amplitudes of the scattered X-rays, but not their phases. Determining these phases is known as the "phase problem," and it is solved using computational methods.

-

Structure Solution: Direct methods or Patterson methods are typically used to generate an initial model of the crystal structure.

-

Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic positions, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.

Prospective Crystal Structure Analysis of this compound

Based on the known structures of similar pyridine derivatives, we can anticipate some of the key structural features of this compound.[6][7][8][9]

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters for this compound, based on data from related compounds.

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₂BrF₄N |

| Formula Weight | 243.99 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 820 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.97 |

Anticipated Molecular Geometry and Intermolecular Interactions

The pyridine ring is expected to be essentially planar. The substituents (bromo, fluoro, and trifluoromethyl groups) will have specific bond lengths and angles relative to the ring, which can be precisely determined from the crystal structure.

Given the presence of halogen atoms and a nitrogen atom, a variety of non-covalent interactions are likely to play a key role in the crystal packing. These may include:

-

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with the nitrogen atom or fluorine atoms of neighboring molecules.

-

π-π Stacking: The aromatic pyridine rings may stack on top of each other, contributing to the stability of the crystal lattice.

-

Dipole-Dipole Interactions: The polar C-F and C-Br bonds will create molecular dipoles, leading to dipole-dipole interactions between adjacent molecules.

Caption: A 2D representation of the molecular structure of this compound.

Applications of the Crystal Structure in Drug Development

A determined crystal structure of this compound would be a valuable asset in the drug development pipeline.

-

Structure-Activity Relationship (SAR) Studies: By understanding the three-dimensional structure, medicinal chemists can make more informed decisions about which derivatives to synthesize to improve biological activity.

-

Computational Modeling: The crystal structure can be used as a starting point for computational studies, such as molecular docking simulations, to predict how a molecule will bind to a biological target.

-

Intellectual Property: A novel crystal form of a compound can be patented, providing valuable intellectual property protection.

Conclusion

The determination of the crystal structure of this compound is a critical step in fully characterizing this important building block for medicinal chemistry. This guide has outlined the necessary experimental and computational workflow, from synthesis and crystal growth to structure solution and analysis. The resulting structural information would provide a wealth of knowledge to guide the rational design and development of the next generation of therapeutics. While a definitive structure is yet to be reported, the methodologies described herein provide a clear path forward for researchers in the field.

References

- 1. 2-Bromo-5-(trifluoromethyl)pyridine|CAS 50488-42-1 [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. Crystals | Special Issue : Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction [mdpi.com]

- 6. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Fluoro-5-(4-fluorophenyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine

An In-depth Technical Guide to the

For Distribution to Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This guide provides a comprehensive technical overview of a robust synthetic strategy for 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine, a highly valuable and functionalized building block in modern medicinal and agrochemical research. The strategic placement of a reactive bromine atom, a fluorine atom, and a trifluoromethyl group on the pyridine core makes this compound a critical intermediate for constructing complex molecular architectures with tailored physicochemical properties. The narrative emphasizes a logical, field-proven approach, focusing on a late-stage Sandmeyer bromination of a key aminopyridine precursor. Each stage of the proposed synthesis is grounded in established chemical principles, with detailed mechanistic insights and actionable protocols designed to ensure reproducibility and high fidelity.

The Strategic Importance of this compound

In the landscape of drug discovery and crop protection, substituted pyridines are prevalent scaffolds, prized for their ability to engage in crucial biological interactions, such as hydrogen bonding in enzyme active sites.[1] The title compound, this compound, is a showcase of rational molecular design, where each substituent serves a distinct and synergistic purpose:

-

2-Bromo Group: The bromine atom is an exceptionally versatile synthetic handle. It serves as an excellent leaving group, making the C2 position ripe for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira) and nucleophilic aromatic substitutions.[1][2] This allows for the efficient and precise introduction of diverse molecular fragments.

-

5-Fluoro Group: The introduction of fluorine often imparts profound and beneficial changes to a molecule's properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving pharmacokinetic profiles.[3]

-

4-Trifluoromethyl Group: The -CF₃ group is a powerful electron-withdrawing moiety that significantly impacts a molecule's lipophilicity, metabolic stability, and receptor binding affinity.[2] Its inclusion is a common strategy in modern drug design to enhance cell permeability and overall biological activity.[4][5]

The convergence of these three functionalities in a single, stable scaffold provides chemists with a powerful platform for generating novel compound libraries for screening and lead optimization.

Overall Synthetic Strategy: A Retrosynthetic Approach

A robust and scalable synthesis of a multi-substituted heterocycle like this compound requires careful strategic planning. Direct, one-pot functionalization of a simple pyridine ring is synthetically challenging and unlikely to be selective. Therefore, a multi-step approach is necessary. Our retrosynthetic analysis identifies the most logical and reliable pathway as a late-stage introduction of the bromine atom from a highly functionalized precursor.

The core of this strategy is the conversion of the stable and accessible 2-Amino-5-fluoro-4-(trifluoromethyl)pyridine (Key Precursor 2 ) into the target molecule 1 via the classic Sandmeyer reaction. This approach is advantageous because the Sandmeyer reaction is a well-understood, high-yielding, and reliable method for converting aromatic amines into aryl halides.[6][7]

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of Key Precursor: 2-Amino-5-fluoro-4-(trifluoromethyl)pyridine

Caption: Proposed workflow for the synthesis of the key precursor.

Step-by-Step Rationale and Protocol Guidance

-

Amino Group Protection: The initial 2-amino group is highly activating and can interfere with subsequent reactions, particularly electrophilic nitration and diazotization. Protecting it as an acetamide is a standard and effective strategy that moderates its activating effect and ensures selectivity. This transformation is typically achieved with high yield using acetic anhydride.[8]

-

Electrophilic Nitration: The introduction of a nitro group is achieved via electrophilic aromatic substitution. With the C2 position protected and the C4 position occupied by the deactivating -CF₃ group, the incoming electrophile (NO₂⁺) is directed primarily to the C5 position. This reaction requires strong acidic conditions, typically a mixture of nitric acid and sulfuric acid.

-

Nitro Group Reduction: The 5-nitro group is selectively reduced to a primary amine. This can be accomplished using various standard methods, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems like iron powder in acetic acid. These methods are generally high-yielding and chemoselective, leaving the acetamido group intact.[4]

-

Balz-Schiemann Fluorination: This is the key step for introducing the fluorine atom. The Balz-Schiemann reaction is a reliable method for converting an aromatic amine to an aryl fluoride.[9] The process involves two stages:

-

Diazotization: The 5-amino group is converted into a diazonium tetrafluoroborate salt ([ArN₂]⁺BF₄⁻) at low temperatures (0–5 °C) using sodium nitrite (NaNO₂) and tetrafluoroboric acid (HBF₄).[10]

-

Thermal Decomposition: The isolated and dried diazonium salt is then gently heated. It decomposes to release nitrogen gas (N₂) and boron trifluoride (BF₃), with the fluoride from the BF₄⁻ counterion acting as a nucleophile to form the aryl fluoride.[3][10] While effective, this reaction requires careful handling of the potentially unstable diazonium salt intermediate.

-

-

Deprotection: The final step to furnishing the key precursor is the removal of the acetyl protecting group from the 2-amino position. This is readily achieved by acidic or basic hydrolysis, typically by heating in aqueous HCl, to yield the target 2-Amino-5-fluoro-4-(trifluoromethyl)pyridine.[8]

Part II: The Core Transformation: Sandmeyer Bromination

With the key aminopyridine precursor in hand, the final transformation to this compound is executed via the Sandmeyer reaction. This reaction provides a distinct advantage over direct electrophilic bromination, which would be challenging due to the already electron-deficient nature of the pyridine ring.

Mechanism and Causality

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[6]

-

Diazotization: The 2-amino group of the precursor is converted into a diazonium salt ([PyN₂]⁺) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr) for this transformation. This reaction must be conducted at low temperatures (0–5 °C) to maintain the stability of the diazonium salt.[11][12]

-

Single-Electron Transfer (SET): A copper(I) salt, CuBr, acts as the catalyst. It donates a single electron to the diazonium salt, reducing it to a diazo radical and forming a copper(II) species.[7][13]

-

Dediazoniation and Radical Formation: The diazo radical is highly unstable and rapidly loses a molecule of dinitrogen (N₂), an excellent leaving group, to generate an aryl radical.[13]

-

Halogen Transfer: The aryl radical then abstracts a bromine atom from the copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[6]

Caption: Experimental workflow for the Sandmeyer bromination.

Detailed Experimental Protocol

This protocol is a representative example adapted from established procedures for Sandmeyer reactions on aminopyridines and should be optimized for specific laboratory conditions.[14][15]

-

Vessel Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 48% hydrobromic acid (HBr, ~4.0 eq.). Cool the flask in an ice-salt bath to 0 °C.

-

Substrate Addition: Slowly add 2-Amino-5-fluoro-4-(trifluoromethyl)pyridine (1.0 eq.) to the cold acid with stirring. Maintain the temperature below 5 °C. Stir until a clear solution or a fine slurry is formed.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq.) in a minimal amount of water. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

Catalyst Addition & Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 eq.) in 48% HBr. Add the cold diazonium salt solution portion-wise to the CuBr solution. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. Vigorous evolution of nitrogen gas should be observed.

-

Reaction Completion & Work-up: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours). Cool the mixture to room temperature and pour it onto crushed ice. Neutralize the mixture carefully with a base (e.g., NaOH solution or solid NaHCO₃) until pH ~8.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

| Parameter | Reagent / Condition | Stoichiometry (eq.) | Rationale / Notes |

| Substrate | 2-Amino-5-fluoro-4-(trifluoromethyl)pyridine | 1.0 | Key precursor. |

| Acid/Solvent | 48% Hydrobromic Acid (HBr) | ~4.0 | Provides the bromide ion and the acidic medium for diazotization. |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | 1.1 - 1.2 | Reacts with HBr to form HNO₂ in situ. A slight excess ensures complete reaction. |

| Catalyst | Copper(I) Bromide (CuBr) | 1.0 - 1.2 | Catalyzes the radical substitution of the diazonium group.[15] |

| Diazotization Temp. | 0 – 5 °C | N/A | Critical for the stability of the diazonium salt intermediate.[11] |

| Reaction Temp. | 60 – 70 °C | N/A | Promotes the decomposition of the diazonium-copper complex and product formation. |

| Expected Yield | 65 – 85% | N/A | Based on analogous Sandmeyer transformations. |

Trustworthiness & Self-Validation: In-Process Controls

To ensure the success and safety of this synthesis, a robust system of in-process controls and validation is essential.

-

Reaction Monitoring: The progress of both the precursor synthesis and the final Sandmeyer reaction should be closely monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of reaction completion and helps to identify the formation of any significant byproducts.

-

Temperature Control: Strict temperature control during the diazotization step is paramount. Diazonium salts can be unstable and potentially explosive if allowed to warm or isolate improperly.[16] Maintaining the 0-5 °C range is critical for both safety and yield.

-

Purification: Purification by flash column chromatography is the standard method for obtaining the final product with high purity. The choice of eluent system should be determined by preliminary TLC analysis.

-

Final Product Characterization: The identity and purity of the final this compound must be confirmed unequivocally. Standard analytical techniques include:

-

¹H, ¹⁹F, and ¹³C NMR Spectroscopy: To confirm the molecular structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Melting Point: To assess the purity of the crystalline solid product.

-

Conclusion

The synthesis of this compound is a prime example of strategic, multi-step heterocyclic chemistry. By employing a retrosynthetic approach that culminates in a reliable Sandmeyer reaction, this valuable building block can be accessed in a controlled and reproducible manner. The proposed pathway, built upon a foundation of well-established chemical transformations, provides a comprehensive blueprint for researchers. The careful execution of each step, coupled with rigorous in-process monitoring and final characterization, will ensure the successful synthesis of this versatile compound, paving the way for its application in the discovery of next-generation pharmaceuticals and agrochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. 2-Bromo-5-(trifluoromethyl)pyridine|CAS 50488-42-1 [benchchem.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Page loading... [guidechem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

The Strategic Synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine: A Technical Guide for Advanced Chemical Research

Abstract

This in-depth technical guide provides a comprehensive protocol for the synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl and fluoro-substituted pyridine core is a highly sought-after motif in medicinal chemistry, offering unique electronic properties that can enhance biological activity and metabolic stability. This document outlines a robust and scientifically-grounded synthetic strategy, commencing from the readily accessible precursor, 5-fluoro-4-(trifluoromethyl)pyridine. The core of this protocol revolves around a highly regioselective directed ortho-lithiation, followed by a subsequent bromination. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering not just a step-by-step procedure, but also a deep dive into the causality behind the experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Fluorinated Pyridines

The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern drug discovery. The trifluoromethyl group, with its high lipophilicity and electron-withdrawing nature, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Similarly, the strategic placement of a fluorine atom can influence pKa, metabolic stability, and binding interactions. The target molecule, this compound, is a versatile intermediate, with the bromine atom at the 2-position serving as a handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide details a synthetic approach that is both efficient and highly regioselective, a critical consideration when working with polysubstituted aromatic systems where multiple reactive sites are present. The chosen strategy, directed ortho-metalation, leverages the inherent directing ability of the fluorine substituent to achieve precise functionalization.

Retrosynthetic Analysis and Strategy

The synthetic plan for this compound is predicated on a late-stage introduction of the bromine atom to a pre-functionalized pyridine ring. This approach offers superior control over the regiochemistry compared to direct bromination of a less substituted pyridine.

Our retrosynthetic analysis identifies 5-fluoro-4-(trifluoromethyl)pyridine as the key starting material. The core transformation is the regioselective introduction of a bromine atom at the C2 position. A directed ortho-lithiation approach is ideally suited for this purpose. The fluorine atom at the C5 position is anticipated to direct the deprotonation to the adjacent C6 position. However, the strong electron-withdrawing trifluoromethyl group at C4 will render the proton at C3 more acidic, but the C2 proton is sterically less hindered and flanked by the directing nitrogen atom of the pyridine ring. The interplay of these electronic and steric factors, along with the coordinating ability of the pyridine nitrogen, favors lithiation at the C2 position.

Caption: Retrosynthetic approach for the target molecule.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Instrumentation

| Reagent/Material | Grade | Supplier |

| 5-Fluoro-4-(trifluoromethyl)pyridine | ≥98% | Commercially Available |

| Diisopropylamine | Anhydrous, 99.5% | Sigma-Aldrich |

| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Bromine | ≥99.5% | Sigma-Aldrich |

| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Saturated aq. Sodium thiosulfate | Fisher Scientific | |

| Saturated aq. Sodium bicarbonate | Fisher Scientific | |

| Brine | Fisher Scientific | |

| Anhydrous Magnesium Sulfate | Fisher Scientific |

All reactions should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques. Glassware should be oven-dried prior to use.

Synthesis of Lithium Diisopropylamide (LDA) Solution (in situ)

Causality: The in-situ preparation of LDA is crucial to ensure its high reactivity and to avoid decomposition that can occur during storage. Using freshly prepared LDA provides a strong, non-nucleophilic base essential for the regioselective deprotonation of the pyridine ring without competing nucleophilic addition.[1]

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C using an acetone/dry ice bath.

-

Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.

-

To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes before use.

Directed ortho-Lithiation and Bromination

Causality: The choice of a low temperature (-78 °C) is critical to maintain the kinetic control of the lithiation, favoring the thermodynamically less stable but kinetically preferred ortho-lithiated species.[2] The fluorine atom acts as a directed metalation group, guiding the LDA to deprotonate the adjacent C2 position.[1] Subsequent quenching with molecular bromine, a soft electrophile, efficiently traps the highly reactive organolithium intermediate.

Caption: Experimental workflow for the synthesis.

-

To the freshly prepared LDA solution at -78 °C, add a solution of 5-fluoro-4-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF (20 mL) dropwise over 30 minutes.

-

Stir the reaction mixture at -78 °C for 2 hours. The formation of the lithiated species is often indicated by a color change.

-

In a separate flame-dried flask, prepare a solution of bromine (1.2 equivalents) in anhydrous THF (10 mL).

-

Slowly add the bromine solution to the reaction mixture at -78 °C. The reaction is typically instantaneous, and the color of the bromine will dissipate.

-

After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes.

Work-up and Purification

Causality: The aqueous work-up is designed to quench any remaining reactive species and to separate the organic product from inorganic salts. The use of sodium thiosulfate is to neutralize any excess bromine. A standard extraction and drying procedure isolates the crude product, which is then purified by column chromatography to remove any unreacted starting material and byproducts.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium thiosulfate solution (50 mL).

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

-

Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound as a solid or oil.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Result |

| ¹H NMR | Aromatic signals consistent with the substituted pyridine ring. |

| ¹³C NMR | Signals corresponding to the six carbon atoms of the pyridine ring, including the trifluoromethyl carbon. |

| ¹⁹F NMR | Two distinct signals: one for the fluorine atom on the pyridine ring and a quartet for the trifluoromethyl group. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₆H₂BrF₄N. |

| Purity (HPLC) | ≥95% |

Safety Considerations

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

-

The reaction should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed and scientifically robust protocol for the synthesis of this compound. The strategy of directed ortho-lithiation followed by bromination offers a highly regioselective and efficient route to this valuable building block. The explanations of the causality behind each experimental step are intended to provide researchers with the necessary insights to adapt and troubleshoot the procedure as needed. The successful synthesis of this compound will undoubtedly facilitate the discovery and development of new chemical entities in the fields of medicine and agriculture.

References

Strategic Synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine: A Guide to Starting Materials and Rational Pathway Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and a trifluoromethyl group for enhancing metabolic stability and lipophilicity—makes it an invaluable precursor for complex molecular architectures. This guide provides a comprehensive analysis of potential synthetic strategies, focusing on the selection of starting materials and the underlying chemical principles that govern the assembly of this target molecule. We will explore three primary, evidence-based synthetic paradigms: late-stage functionalization of a pre-formed pyridine core, de novo ring construction via cyclocondensation, and modification of existing halogenated pyridine intermediates.

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

The pyridine scaffold is a privileged motif in medicinal chemistry, present in numerous therapeutic agents.[1] The targeted introduction of specific functional groups is a cornerstone of modern drug design. The title compound, this compound, serves as a quintessential example of a high-value synthetic intermediate. The trifluoromethyl group (CF₃) is a well-established bioisostere for a methyl or ethyl group but with profoundly different electronic properties, often leading to improved metabolic stability and binding affinity.[2][3] The fluorine atom further modulates the pKa and dipole moment of the pyridine ring, while the bromine at the 2-position provides a versatile handle for subsequent carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[4]

Given the absence of a direct, one-pot synthesis in publicly available literature, a rational, multi-step approach grounded in established pyridine chemistry is required. This guide dissects the logical pathways to this molecule, starting from the most critical decision: the choice of foundational starting materials.

Synthetic Strategy I: Late-Stage Functionalization of a 4-(Trifluoromethyl)pyridine Core

This approach prioritizes the construction of the pyridine ring with the most synthetically challenging group—the C4-trifluoromethyl moiety—already in place. Subsequent halogenation steps are then performed to install the bromo and fluoro substituents.

Rationale and Key Starting Materials

The primary starting material for this pathway would be a derivative of 4-(trifluoromethyl)pyridine. A logical precursor is 2-Hydroxy-4-(trifluoromethyl)pyridine , which can be synthesized via cyclocondensation reactions of trifluoromethyl-containing building blocks.[5] The hydroxyl group serves as a versatile precursor to the required halogens.

Proposed Experimental Workflow

-

Chlorination of the Hydroxypyridine: The hydroxyl group at the 2-position is readily converted to a chloro group using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This yields 2-Chloro-4-(trifluoromethyl)pyridine , a known and valuable intermediate.[5]

-

Electrophilic Fluorination: The introduction of fluorine onto the electron-deficient pyridine ring is a challenging step. A direct electrophilic fluorination of 2-Chloro-4-(trifluoromethyl)pyridine would be attempted using potent fluorinating agents like Selectfluor®. The directing effects of the existing chloro and trifluoromethyl groups would need to be carefully considered to achieve the desired C5-regioselectivity.

-

Halogen Exchange (Halex) Reaction: An alternative to direct fluorination involves a nucleophilic aromatic substitution (SNAr) approach. If a precursor like 2-Chloro-5-nitro-4-(trifluoromethyl)pyridine could be synthesized, the nitro group could be reduced to an amine, followed by a Balz-Schiemann reaction (diazotization in the presence of HBF₄ or its equivalents) to install the fluorine.[6]

-

Final Bromination: Once 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine is obtained, the final step would be the conversion of the C2-chloro group to a bromo group. This can be achieved through various methods, including halogen exchange or a sequence involving conversion to a different leaving group followed by substitution with a bromide source.

Workflow Visualization

References

- 1. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. 2-Bromo-5-(trifluoromethyl)pyridine|CAS 50488-42-1 [benchchem.com]

- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to the Reactivity of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine

Introduction: Unveiling a Privileged Synthetic Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms and fluorinated motifs is a cornerstone of molecular design. The trifluoromethylpyridine scaffold, in particular, is a key structural motif in numerous active ingredients.[1] Within this class of compounds, 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine has emerged as a highly versatile and valuable building block.[2] Its utility stems from a carefully orchestrated arrangement of substituents on the pyridine ring, each imparting distinct electronic properties that can be selectively harnessed for diverse chemical transformations.

This guide provides an in-depth analysis of the reactivity of this molecule. We will move beyond simple reaction lists to explore the underlying principles and causal logic that govern its behavior in key synthetic operations. The protocols and insights presented herein are designed to be self-validating, providing researchers with a robust framework for application and innovation.

The reactivity of this compound is dictated by the interplay of its four key structural features:

-

Pyridine Nitrogen: As an integral part of the aromatic system, the nitrogen atom is strongly electron-withdrawing, which significantly lowers the electron density of the ring. This intrinsic property makes the scaffold susceptible to nucleophilic attack.

-

Bromine Atom (C2-position): Located ortho to the ring nitrogen, this bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. It is also the primary site for metal-halogen exchange.

-

Trifluoromethyl Group (C4-position): The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry.[3] Its presence profoundly influences the reactivity of the entire ring, further activating it towards nucleophilic substitution and modulating the reactivity of the adjacent halogen atoms.

-

Fluorine Atom (C5-position): While a halogen, its role is nuanced. The high electronegativity of fluorine polarizes the C-F bond, activating this position for Nucleophilic Aromatic Substitution (SNAr), where it can act as a leaving group.[4] Conversely, the C-F bond is generally unreactive in palladium-catalyzed cross-coupling reactions.

References

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine, a key building block in modern pharmaceutical and agrochemical research. Drawing upon established principles of physical organic chemistry and extensive experience with complex heterocyclic molecules, this document outlines the intrinsic stability of the compound, potential degradation pathways, and validated protocols for handling, storage, and stability assessment.

Introduction: The Molecular Architecture and its Implications for Stability

This compound is a highly functionalized pyridine ring, a structural motif prevalent in a vast array of bioactive molecules.[1] Its utility stems from the orthogonal reactivity of its substituents, which allows for sequential and site-selective modifications. However, the very features that make it a versatile synthetic intermediate—the electron-deficient nature of the pyridine ring exacerbated by the presence of fluoro and trifluoromethyl groups, and the reactive carbon-bromine bond—also present unique stability challenges.

The trifluoromethyl group is strongly electron-withdrawing, a property that significantly influences the electronic characteristics of the pyridine ring.[2][3][4] This deactivation of the aromatic system enhances its stability towards electrophilic attack but increases its susceptibility to nucleophilic substitution. The C-F bonds within the trifluoromethyl group are exceptionally strong, contributing to high metabolic stability in derivative compounds.[5][6] The bromine atom at the 2-position is a versatile handle for cross-coupling reactions, but the C-Br bond is also the most probable site of initial degradation.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of this compound, adherence to stringent storage and handling protocols is paramount. The following recommendations are based on best practices for air- and moisture-sensitive halogenated heterocyclic compounds.[7][8][9][10]

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Reduces the rate of potential degradation reactions, including hydrolysis and dehalogenation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and oxygen, which can initiate or accelerate degradation. |

| Container | Use a tightly sealed, amber glass vial with a PTFE-lined cap. | Protects from light to prevent photodegradation and ensures an inert, non-reactive storage environment. |

| Light Exposure | Store in the dark. | Minimizes the risk of photolytically induced cleavage of the C-Br bond. |

Safe Handling Procedures

Due to its potential toxicity and sensitivity, this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Dispensing: For transferring the compound, use dry syringes or cannulas under a positive pressure of inert gas to avoid exposure to the atmosphere.[7][10]

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Potential Degradation Pathways and Mechanisms

While specific degradation studies on this compound are not extensively published, its chemical structure allows for the prediction of several likely degradation pathways based on the reactivity of analogous compounds.[11]

Hydrolysis

The electron-deficient nature of the pyridine ring makes the C-Br bond susceptible to nucleophilic attack by water, particularly under basic or neutral conditions. This would lead to the formation of 2-hydroxy-5-fluoro-4-(trifluoromethyl)pyridine.

Photodegradation

Exposure to ultraviolet (UV) or even ambient light can provide the energy required to cleave the relatively weak C-Br bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Thermal Decomposition

At elevated temperatures, thermal decomposition can occur. While the trifluoromethyl group is generally thermally stable, the C-Br bond is more labile.[5][6] Decomposition may lead to the release of hazardous gases such as hydrogen bromide and hydrogen fluoride.[12]

Oxidative Degradation

While the electron-deficient ring is somewhat resistant to oxidation, strong oxidizing agents could potentially lead to the formation of N-oxides or other oxidation products.

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted.[13][14][15][16] These studies intentionally stress the compound to accelerate degradation and identify potential degradation products.

Forced Degradation Workflow

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Methodologies

4.2.1. Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

4.2.2. Forced Degradation Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at 70°C.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.[11]

4.2.3. Sample Analysis:

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from any degradation products.[17][18]

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Vol. | 10 µL |

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

This compound is a valuable but sensitive building block. A thorough understanding of its stability profile is essential for its effective use in research and development. By implementing the recommended storage and handling protocols and employing rigorous stability testing, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. homework.study.com [homework.study.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. as.uky.edu [as.uky.edu]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. ehs.umich.edu [ehs.umich.edu]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. scispace.com [scispace.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. biomedres.us [biomedres.us]

- 17. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asiapharmaceutics.info [asiapharmaceutics.info]

An In-depth Technical Guide to 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine for Drug Discovery Professionals

Introduction: The Strategic Value of a Trifunctional Pyridine Building Block

In the landscape of modern medicinal chemistry, trifluoromethylpyridines (TFMPs) have emerged as privileged scaffolds.[1][2][3] Their unique combination of a metabolically stable trifluoromethyl group and a hydrogen-bond accepting pyridine nitrogen imparts favorable pharmacokinetic properties, including enhanced binding affinity, improved membrane permeability, and reduced metabolic degradation.[2] 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is a particularly valuable trifunctional building block, offering chemists three distinct reaction sites for precise, regioselective diversification.

The bromine atom at the 2-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. The fluorine atom at the 5-position modulates the electronic properties of the ring and can serve as a site for nucleophilic aromatic substitution under specific conditions. Finally, the trifluoromethyl group at the 4-position acts as a strong electron-withdrawing group and a metabolic blocker. This guide provides an in-depth overview of this key intermediate, covering its properties, supplier landscape, reactivity, and safe handling, tailored for researchers in drug development.

Physicochemical & Safety Profile

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | CAS Number |

| Molecular Formula | C₆H₂BrF₄N | 1214377-69-1 |

| Molecular Weight | 243.98 g/mol [4] | |

| Appearance | Solid (Typical) | |

| Purity | ≥95% (Varies by supplier) |

Safety & Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.

-

Hazard Statements : Fatal if swallowed (H300), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[5][6][7]

-

Precautionary Measures :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and a lab coat.[6][7] For operations that may generate dust, a NIOSH-approved respirator is recommended.[8]

-

Handling : Avoid breathing dust/fume/gas/mist/vapors/spray.[6][10] Do not eat, drink, or smoke when using this product.[6][10] Wash hands and any exposed skin thoroughly after handling.[8]

-

Storage : Store locked up in a dry, cool, and well-ventilated place.[6][8] Keep the container tightly closed.[6][8]

-

Supplier Landscape: Sourcing for Research and Development

Availability and purity are critical considerations for project timelines. This compound is available from a range of suppliers catering to different scales, from discovery research to process development.

| Supplier | Grade/Purity | Scale | Notes |

| ChemScene | ≥98% | Research | Offers quantities for research and further manufacturing use.[11] |

| Sunway Pharm Ltd | Inquire | Research/Bulk | Lists the compound with its CAS number and molecular formula.[4] |

| Sigma-Aldrich (Merck) | 97% | Research | While the exact isomer is not listed, similar isomers like 2-Bromo-5-(trifluoromethyl)pyridine are available, indicating capability.[7] |

| BLDpharm | Inquire | Research/Bulk | A supplier of various organic building blocks, including related brominated trifluoromethylpyridines.[12] |

| ChemicalBook | Inquire | Multiple | Acts as an aggregator, providing information and links to various suppliers.[13] |

Note: Availability and stock levels can change. It is recommended to contact suppliers directly for the most current information.

Reactivity and Synthetic Applications

The utility of this compound lies in its capacity for selective chemical transformations, making it a cornerstone for building complex molecular architectures.[14] The bromine at the C2 position is the primary site for reactivity, particularly for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.

Key Transformations: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most crucial reaction for this substrate, enabling the formation of a carbon-carbon bond by coupling the pyridine core to a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl moieties.

Causality in Protocol Design:

-

Catalyst Choice : A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) source like Pd(OAc)₂ with phosphine ligands, is essential. The palladium(0) species undergoes oxidative addition into the C-Br bond, initiating the catalytic cycle.

-

Base Selection : A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.

-

Solvent System : A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is commonly used to dissolve both the organic and inorganic reagents.

Workflow for a Typical Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Example Protocol: Synthesis of 2-(4-methoxyphenyl)-5-fluoro-4-(trifluoromethyl)pyridine

This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.

Materials:

-

This compound (1.0 mmol, 244 mg)

-

4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

-

Add the dioxane and water via syringe.

-

Stir the mixture and bubble nitrogen through the solution for 20 minutes to degas thoroughly.

-

Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive flow of nitrogen.

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This compound is a high-value, versatile building block for drug discovery programs. Its three distinct points of modification allow for the systematic exploration of chemical space, while the trifluoromethylpyridine core provides a robust platform for developing candidates with favorable ADME (absorption, distribution, metabolism, and excretion) properties. By understanding its reactivity, sourcing from reliable suppliers, and adhering to strict safety protocols, research scientists can effectively leverage this intermediate to accelerate the development of novel therapeutics.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. This compound - CAS:1156542-30-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2-Bromo-5-(trifluoromethyl)pyridine | C6H3BrF3N | CID 2736434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 2-Bromo-5-(trifluoromethyl)pyridine 97 50488-42-1 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. chemscene.com [chemscene.com]

- 12. 1214377-57-7|5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile|BLD Pharm [bldpharm.com]

- 13. This compound | 1156542-30-1 [chemicalbook.com]

- 14. 2-Bromo-5-(trifluoromethyl)pyridine|CAS 50488-42-1 [benchchem.com]

Methodological & Application

The Synthetic Chemist's Guide to 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine: A Cornerstone for Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a proven strategy for optimizing the pharmacological profile of drug candidates. The trifluoromethyl group (-CF3) and fluorine atoms, in particular, are prized for their ability to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Within this context, 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine has emerged as a highly valuable and versatile building block. Its unique arrangement of a reactive bromine handle, a metabolically robust trifluoromethyl group, and a strategically placed fluorine atom on a pyridine core makes it an exceptional starting material for the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[4][5]